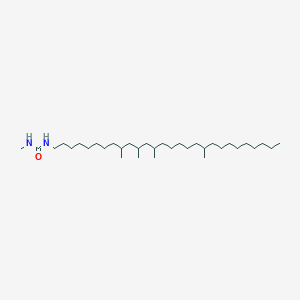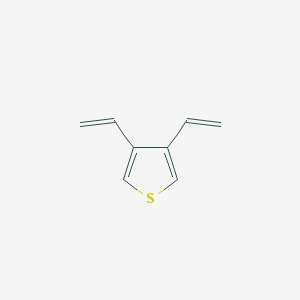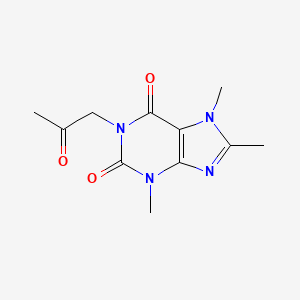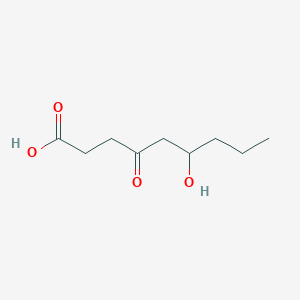
6-Hydroxy-4-oxononanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-4-oxononanoic acid is an organic compound that belongs to the class of medium-chain keto acids and derivatives. It is characterized by a nine-carbon chain with a hydroxyl group at the sixth position and a keto group at the fourth position. This compound is relatively hydrophobic and practically insoluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Hydroxy-4-oxononanoic acid can be synthesized through the ozonolysis of fatty acid monolayers at the air-water interface. This process involves the reaction of ozone with unsaturated fatty acids, leading to the formation of various oxidation products, including this compound . The reaction conditions typically involve low temperatures and controlled ozone exposure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the ozonolysis process used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to ensure efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-4-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other keto acids and derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming diols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acid chlorides and alcohols are typical reagents for esterification and etherification reactions.
Major Products Formed
Oxidation: Formation of higher keto acids.
Reduction: Formation of diols.
Substitution: Formation of esters and ethers.
Applications De Recherche Scientifique
6-Hydroxy-4-oxononanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying oxidation reactions.
Biology: Investigated for its role in lipid peroxidation and its effects on biological membranes.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-4-oxononanoic acid involves its participation in oxidation and reduction reactions. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can further react with other biomolecules. The molecular targets and pathways involved include lipid peroxidation pathways and oxidative stress responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Oxononanoic acid: Another medium-chain keto acid with similar structural features.
Azelaic acid: A dicarboxylic acid with similar chain length but different functional groups.
Uniqueness
6-Hydroxy-4-oxononanoic acid is unique due to its specific functional groups (hydroxyl and keto) and its role in lipid peroxidation. Its distinct reactivity and applications in various fields make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
128317-03-3 |
|---|---|
Formule moléculaire |
C9H16O4 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
6-hydroxy-4-oxononanoic acid |
InChI |
InChI=1S/C9H16O4/c1-2-3-7(10)6-8(11)4-5-9(12)13/h7,10H,2-6H2,1H3,(H,12,13) |
Clé InChI |
MICRRSRTOYVLMG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC(=O)CCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-](/img/structure/B14281078.png)
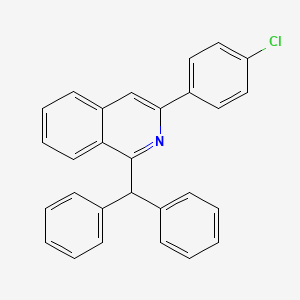
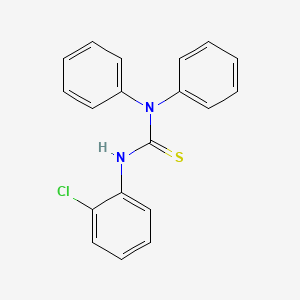
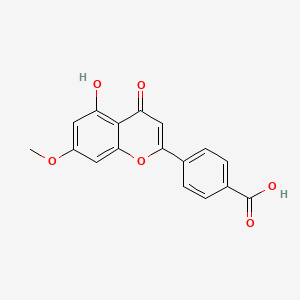
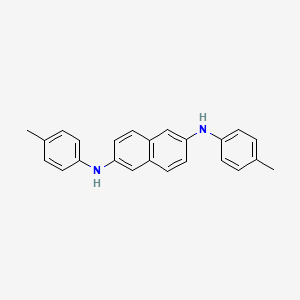
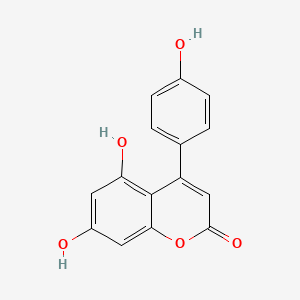


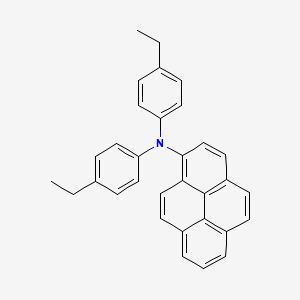

![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)
